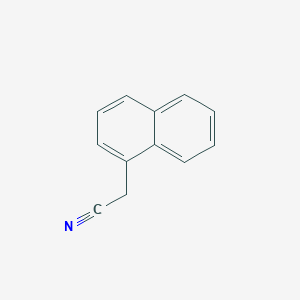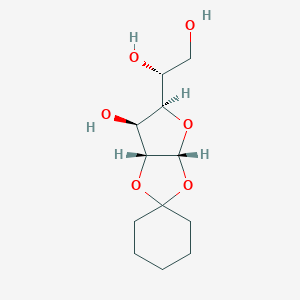acetic acid CAS No. 17738-71-5](/img/structure/B90747.png)
[(4-Chlorophenyl)amino](oxo)acetic acid
説明
(4-Chlorophenyl)aminoacetic acid is a compound that is closely related to various synthesized aromatic amino acids with potential biological activities. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can give insights into the chemical behavior and properties of (4-Chlorophenyl)aminoacetic acid.
Synthesis Analysis
The synthesis of related compounds involves ring-opening reactions and the use of different reagents to introduce various functional groups. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid are synthesized and reveal new chemical properties . These methods could potentially be adapted for the synthesis of (4-Chlorophenyl)aminoacetic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies. For example, the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is described in detail, and the geometrical parameters obtained from X-ray diffraction studies are in agreement with computed DFT values . This suggests that a similar approach could be used to determine the molecular structure of (4-Chlorophenyl)aminoacetic acid.
Chemical Reactions Analysis
The chemical reactions of these compounds often involve the formation of hydrogen bonds and other intermolecular interactions. For instance, intermolecular N–H…O and O–H…O hydrogen bonds link molecules into chains . These interactions are crucial for the stability and reactivity of the compounds. The addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid also reveal interesting chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various analytical techniques. The FT-IR spectrum, hyperpolarizability, molecular electrostatic potential, and stability arising from hyper-conjugative interactions are reported for 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . The thermal stability is determined using DTA and TGA analysis . These analyses provide a comprehensive understanding of the behavior of these compounds under different conditions, which could be extrapolated to (4-Chlorophenyl)aminoacetic acid.
科学的研究の応用
Chemical Properties and Potential Applications
- The molecule gamma-Oxo gamma-Aryl and gamma-Aryl alpha-Amino Acids, synthesized through the coupling of aromatic dithianes and an iodide derivative of serine, show interesting biological properties and are used as synthetic precursors for unnatural amino acids and amino alcohols. This compound has potential applications as active components in drug molecules (Chacko & Ramapanicker, 2012).
Antimicrobial Activities
- The compound 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives have shown moderate antimicrobial activity against bacterial strains such as Escherichia coli, Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
- Rhodanine-3-acetic acid-based derivatives were synthesized and exhibited antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, with some compounds showing high activity against Mycobacterium tuberculosis and other mycobacteria (Krátký et al., 2017).
Environmental Applications and Analysis
- The degradation rate parameters of 4-chlorophenol using organic oxidants in combination with UV irradiation were studied. This research provides insights into the advanced oxidation processes used for water treatment and environmental purification (Sharma et al., 2012).
特性
IUPAC Name |
2-(4-chloroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVMYQGWSLUOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407079 | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17738-71-5 | |
| Record name | p-Chlorooxanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017738715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CHLOROOXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7KFM27BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)




![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)


![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)



